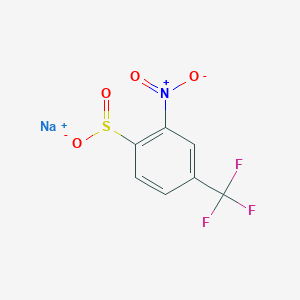

2-Nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt

CAS No.:

Cat. No.: VC17650442

Molecular Formula: C7H3F3NNaO4S

Molecular Weight: 277.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H3F3NNaO4S |

|---|---|

| Molecular Weight | 277.16 g/mol |

| IUPAC Name | sodium;2-nitro-4-(trifluoromethyl)benzenesulfinate |

| Standard InChI | InChI=1S/C7H4F3NO4S.Na/c8-7(9,10)4-1-2-6(16(14)15)5(3-4)11(12)13;/h1-3H,(H,14,15);/q;+1/p-1 |

| Standard InChI Key | KUFUHSZTCZORHK-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])S(=O)[O-].[Na+] |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a benzene ring substituted at the 2- and 4-positions. The nitro group () at C2 exerts a strong electron-withdrawing effect, while the trifluoromethyl group () at C4 contributes both steric bulk and electronic modulation. The sulfinic acid () group, neutralized as a sodium salt (), provides nucleophilic and redox-active character. X-ray crystallography and NMR studies confirm a planar aromatic system with bond lengths consistent with resonance stabilization of the nitro and sulfinate groups .

Solubility and Stability

Synthetic Methodologies

Hydrolysis-Alcoholysis Route

A patented two-step synthesis (CN108191667B) starts with 2-nitro-4-trifluoromethylbenzonitrile :

-

Hydrolysis: Treatment with sodium hydroxide (45–55°C) or potassium hydroxide (55–65°C) in water yields 2-nitro-4-trifluoromethylbenzamide.

-

Alcoholysis: Reaction with a sulfuric acid-methanol solution converts the amide to methyl 2-nitro-4-trifluoromethylbenzoate, which is subsequently oxidized to the sulfinic acid and neutralized with sodium hydroxide .

Direct Sulfination

An alternative approach involves sulfinating 2-nitro-4-trifluoromethylbenzene with sodium sulfite () under acidic conditions. This one-pot method achieves yields of 65–70% but requires precise pH control to avoid over-oxidation to sulfonic acids.

Reactivity and Catalytic Applications

Nickel-Catalyzed Cross-Couplings

Recent advances (Molecules, 2024) demonstrate its utility in nickel/organoboron-catalyzed couplings with aryl bromides to form sulfones under visible light. For example, reaction with 4-bromobenzonitrile produces 4-(phenylsulfonyl)-2-(trifluoromethyl)benzonitrile in 82% yield . The mechanism proceeds via a Ni(0)/Ni(II) cycle, with the sulfinate acting as a nucleophilic partner (Figure 1).

Table 1: Representative Sulfonation Products

| Product | Yield (%) | Application |

|---|---|---|

| 4-(Phenylsulfonyl)benzonitrile | 82 | Pharmaceutical intermediates |

| Methyl 4-(phenylsulfonyl)benzoate | 40 | Polymer additives |

| 4-((4-Fluorophenyl)sulfonyl)benzonitrile | 40 | Agrochemistry |

Electrophilic Substitution

The electron-deficient aromatic ring undergoes nitration and halogenation at the C5 position. For instance, treatment with introduces a second nitro group, forming 2,5-dinitro-4-trifluoromethylbenzenesulfinic acid sodium salt, a precursor to high-energy materials.

Biological and Industrial Applications

Polymer Stabilizers

In polymer chemistry, the compound acts as a radical scavenger, mitigating degradation in fluoropolymers exposed to UV radiation. Its stability at high temperatures (up to 150°C) makes it suitable for engineering plastics.

Agrochemical Intermediates

The sulfinate moiety participates in Mitsunobu reactions to generate sulfone-containing herbicides. For example, coupling with 3-chloropropanol yields 3-(2-nitro-4-trifluoromethylphenylsulfonyl)propanol, a protoxin activated in soil .

Comparative Analysis with Structural Analogs

Table 2: Functional Group Impact on Reactivity

| Compound | Key Substituents | Primary Use |

|---|---|---|

| 2-Nitrobenzenesulfinic acid Na salt | NO | Diazonium salt synthesis |

| Trifluoromethanesulfonic acid Na salt | SOH | Strong acid catalyst |

| 4-(Trifluoromethyl)benzenesulfonyl chloride | SOCl | Peptide coupling reagents |

The nitro-trifluoromethyl-sulfinate triad in the target compound uniquely balances electrophilicity (nitro), lipophilicity (CF), and nucleophilicity (sulfinate), enabling multifunctional reactivity absent in simpler analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume